2-Bromo-5-ethylbenzoic acid
CAS No.: 105459-30-1
Cat. No.: VC0170579
Molecular Formula: C9H9BrO2
Molecular Weight: 229.073
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105459-30-1 |
|---|---|
| Molecular Formula | C9H9BrO2 |
| Molecular Weight | 229.073 |
| IUPAC Name | 2-bromo-5-ethylbenzoic acid |
| Standard InChI | InChI=1S/C9H9BrO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
| Standard InChI Key | APZKAKQIWDKNNH-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1)Br)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Identification
2-Bromo-5-ethylbenzoic acid belongs to the family of halogenated benzoic acids with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . The specific positioning of the bromine at the ortho position to the carboxylic acid group and the ethyl substituent at the meta position creates a unique electronic environment affecting its chemical behavior. The structure can be represented by the SMILES notation: CCC1=CC=C(Br)C(C(=O)O)=C1 .
Physical and Chemical Properties
The physical and chemical properties of 2-Bromo-5-ethylbenzoic acid are summarized in the following table:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 105459-30-1 | |
| Molecular Formula | C9H9BrO2 | |
| Molecular Weight | 229.07 g/mol | |
| IUPAC Name | 2-bromo-5-ethylbenzoic acid | |
| MDL Number | MFCD18410374 | |
| Typical Purity | 95% | |
| Physical State | Solid |
As a carboxylic acid, this compound exhibits typical acidic properties with the carboxyl group able to donate a proton in solution. The presence of the bromine atom, being electron-withdrawing, increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. Simultaneously, the ethyl group at position 5 provides electron-donating effects, creating an interesting electronic balance within the molecule.
Synthesis and Preparation Methods
Laboratory Synthesis Routes
The synthesis of 2-Bromo-5-ethylbenzoic acid typically involves selective bromination of 5-ethylbenzoic acid. Based on common synthetic approaches for brominated aromatic compounds, several potential routes are summarized in the table below:
| Synthetic Route | Key Reagents | Reaction Conditions | Considerations |
|---|---|---|---|
| Direct Bromination | Br2, Lewis acid catalyst | Controlled temperature (10-25°C) | Regioselectivity challenge |
| Metalation-Bromination | 1. Strong base (LDA) 2. Br2 or NBS | Low temperature (-78°C to -40°C) | Higher ortho-selectivity |
| From 2-Amino-5-ethylbenzoic acid | 1. Diazotization (NaNO2/HCl) 2. CuBr | 0-5°C for diazotization | Sandmeyer-type transformation |
The ortho-directing effect of the carboxylic acid group in 5-ethylbenzoic acid facilitates bromination at the 2-position, though careful control of reaction conditions is necessary to minimize formation of dibrominated products.
Industrial Production
Applications and Uses
Role in Organic Synthesis
2-Bromo-5-ethylbenzoic acid serves as a versatile building block in organic synthesis due to the reactive bromine substituent. The compound's utility stems from several characteristics:
-
The bromine atom provides a handle for various cross-coupling reactions (Suzuki, Stille, Negishi) to introduce more complex functionality.
-
The carboxylic acid group allows for derivatization to esters, amides, or reduction to alcohols.
-
The ethyl group at position 5 can undergo oxidation or serve as a point for further functionalization.
Pharmaceutical Applications
The search results indicate that 2-Bromo-5-ethylbenzoic acid is employed as a building block in medicinal chemistry. Its specific substitution pattern makes it valuable for the synthesis of more complex structures with potential therapeutic properties. While detailed information on specific pharmaceutical applications is limited in the search results, related brominated benzoic acids have been utilized in the synthesis of compounds with anti-inflammatory, antimicrobial, and other biological activities.
Comparison with Structural Analogues
Structural Isomers and Related Compounds
A comparison of 2-Bromo-5-ethylbenzoic acid with structurally similar compounds provides insight into how subtle structural variations affect chemical properties and applications:
The positional isomers (5-Bromo-2-ethylbenzoic acid and 2-Bromo-4-ethylbenzoic acid) exhibit different electronic distributions, affecting aspects such as acidity, solubility, and reactivity profiles in synthetic applications. Meanwhile, 2-Bromo-5-methylbenzoic acid, with a methyl group instead of ethyl, demonstrates how alkyl chain length influences the compound's physical properties and reactivity.
Electronic and Steric Effects
The different substitution patterns lead to varied electronic and steric effects:
-
In 2-Bromo-5-ethylbenzoic acid, the bromine atom ortho to the carboxylic acid creates steric hindrance that can affect the planarity of the carboxyl group.
-
In 5-Bromo-2-ethylbenzoic acid, the ethyl group in the ortho position creates greater steric interactions with the carboxyl group.
-
The 2-Bromo-5-methylbenzoic acid, with a smaller methyl group, experiences reduced steric effects compared to its ethyl counterpart.
These differences influence reaction rates, selectivity, and physical properties such as melting points and solubility.
Chemical Reactivity
Key Reaction Profiles
The reactivity of 2-Bromo-5-ethylbenzoic acid is governed by its three main functional features: the carboxylic acid group, the bromine substituent, and the ethyl group. Common reaction types include:
| Reaction Type | Reactive Site | Typical Reagents | Potential Products |
|---|---|---|---|
| Esterification | Carboxylic acid | Alcohols, H2SO4 (catalyst) | Corresponding esters |
| Amidation | Carboxylic acid | Amines, coupling agents | Amides |
| Cross-coupling | C-Br bond | Boronic acids, Pd catalysts | Aryl-aryl coupled products |
| Reduction | Carboxylic acid | LiAlH4, NaBH4 | Primary alcohol derivatives |
| Oxidation | Ethyl group | KMnO4, CrO3 | Additional carboxylic acid functionality |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume